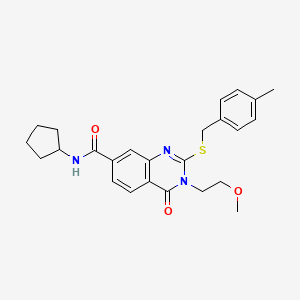

N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives have garnered interest in the scientific community due to their diverse biological activities and potential therapeutic applications. The compound falls within this category, suggesting its relevance in research aimed at exploring novel therapeutic agents.

Synthesis Analysis

Synthesis of quinazoline derivatives often involves condensation reactions, cyclization, and functional group modifications. For example, the synthesis of similar compounds has been carried out starting from basic building blocks like amino acids, isothiocyanates, or anthranilates, followed by specific reactions to introduce various functional groups, such as methoxy, ethoxy, or thioether groups (Lu et al., 2021; Lempert-Sréter et al., 1983).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms. Crystallographic studies provide insights into their three-dimensional conformation, highlighting the significance of intermolecular interactions and the potential for forming hydrogen bonds, which can influence their biological activities (Lu et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, including cyclization, nucleophilic substitutions, and electrophilic additions. Their chemical properties are influenced by substituents on the quinazoline ring, which can affect their reactivity and interactions with biological targets (Ivachtchenko et al., 2003).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications (Kovalenko et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for understanding the mechanism of action of quinazoline derivatives. These properties are influenced by the presence and position of functional groups within the molecule, affecting its interaction with biological molecules (Goud & Pathak, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Radioligand Binding Studies

Research on compounds structurally related to N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has involved synthesis and evaluation of their binding properties. For instance, methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for affinity towards apamin-sensitive binding sites, crucial for understanding neuronal function (Graulich et al., 2006).

Antimicrobial Activity Studies

Compounds with structural similarities to the mentioned quinazoline derivative have been explored for their potential antimicrobial properties. Fluoroquinolone-based 4-thiazolidinones, for example, have been synthesized and tested for antibacterial and antifungal activities (Patel & Patel, 2010).

Cytotoxic Activity in Cancer Research

In cancer research, similar compounds have been synthesized to study their cytotoxic activities. Studies have shown that certain derivatives exhibit growth inhibition in cancer cell lines, providing insights into potential therapeutic applications (Bu et al., 2000).

Analgesic and Anti-Inflammatory Agent Development

Novel compounds derived from similar structures have been synthesized for testing as analgesic and anti-inflammatory agents. Their activity against cyclooxygenase enzymes (COX-1/COX-2) has been assessed, contributing to the development of new pain relief medications (Abu‐Hashem et al., 2020).

Palladium-Catalyzed Oxidative Cyclization in Synthesis

Research on compounds like N-cyclopentyl-3-(2-methoxyethyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has also involved the exploration of palladium-catalyzed oxidative cyclization. This methodology is important for synthesizing heterocyclic derivatives, which have various applications in pharmaceuticals (Bacchi et al., 2005).

Propiedades

IUPAC Name |

N-cyclopentyl-3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-17-7-9-18(10-8-17)16-32-25-27-22-15-19(23(29)26-20-5-3-4-6-20)11-12-21(22)24(30)28(25)13-14-31-2/h7-12,15,20H,3-6,13-14,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJMJFZMKORFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)